molecular formula C12H9N5S B14710659 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine CAS No. 21308-98-5

5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine

Cat. No.: B14710659
CAS No.: 21308-98-5
M. Wt: 255.30 g/mol
InChI Key: SQUPLDREBOVBBJ-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine: is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities, including antibacterial, antitumor, anticonvulsant, anti-inflammatory, and antiviral properties . The structure of this compound consists of a pyrimidine ring fused with a triazine ring and a benzylsulfanyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated pyrimido[5,4-e][1,2,4]triazine.

    Substitution: Various substituted pyrimido[5,4-e][1,2,4]triazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine involves its interaction with cellular targets, leading to cytotoxic effects. The compound induces DNA damage in cancer cells, which triggers apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA replication and repair processes.

Comparison with Similar Compounds

Uniqueness: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine is unique due to the presence of the benzylsulfanyl group, which enhances its biological activity and provides additional sites for chemical modification. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

21308-98-5

Molecular Formula

C12H9N5S

Molecular Weight

255.30 g/mol

IUPAC Name

5-benzylsulfanylpyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C12H9N5S/c1-2-4-9(5-3-1)6-18-12-10-11(14-7-15-12)17-16-8-13-10/h1-5,7-8H,6H2

InChI Key

SQUPLDREBOVBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN=N3

Origin of Product

United States

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